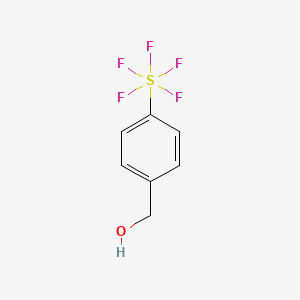

4-(Pentafluorosulfur)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQGUCFBIRBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pentafluorosulfur)benzyl alcohol CAS number 773872-73-4

CAS Number: 773872-73-4

IUPAC Name: [4-(Pentafluoro-

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 4-(Pentafluorosulfur)benzyl alcohol represents a critical building block for "super-fluorinated" scaffolds. It serves as the primary entry point for introducing the pentafluorosulfur (

Unlike the planar and ubiquitous trifluoromethyl (

Part 2: Physicochemical Profile & The "Super-Trifluoromethyl" Effect

The

Comparative Properties Table

| Property | Trifluoromethyl ( | Pentafluorosulfur ( | Impact on Drug Design |

| Geometry | Tetrahedral ( | Square Pyramidal ( | |

| Electronegativity ( | ~3.36 | ~3.65 | |

| Hammett Constant ( | 0.54 | 0.68 | Stronger deactivation of the aromatic ring; increases metabolic stability of the arene. |

| Lipophilicity ( | 0.88 | 1.51 | |

| Bond Stability | High (C-F) | High (S-F and C-S) | Chemically inert to strong acids, bases, and reducing agents. |

Structural Visualization

The

Part 3: Synthesis Protocol

Objective: Reduction of 4-(Pentafluorosulfur)benzoic acid to this compound.

Rationale: The carboxylic acid precursor (CAS 774-47-0) is the most commercially available starting material. While borane (

Materials

-

Substrate: 4-(Pentafluorosulfur)benzoic acid (1.0 eq)

-

Reagent:

(2.0 M solution in THF, 1.5 eq) -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching Agents: Water, 15% NaOH, Magnesium Sulfate (

)

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (

) or Argon. -

Charge the flask with 4-(Pentafluorosulfur)benzoic acid and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

-

-

Reduction:

-

Critical Step: Add the

solution dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C. -

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 3–5 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (

) should disappear, and the alcohol spot (

-

-

Fieser Quench (Safety Critical):

-

Cool the mixture back to 0°C.

-

For every x grams of

used, add:-

x mL water (very slowly)

-

x mL 15% NaOH solution

-

3x mL water

-

-

Allow the white granular precipitate (Lithium/Aluminum salts) to form. Stir for 30 minutes.

-

-

Workup & Isolation:

-

Filter the mixture through a pad of Celite to remove the salts. Wash the pad with diethyl ether.

-

Dry the combined organic filtrate over anhydrous

. -

Concentrate under reduced pressure (Rotovap).

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Diagram

Caption: Optimized reduction workflow for converting 4-(SF5)benzoic acid to the target alcohol.

Part 4: Reactivity & Derivatization

The hydroxyl group in this compound is a versatile handle. However, the electron-withdrawing nature of the para-

Key Transformations

-

Oxidation to Benzaldehyde:

-

Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

-

Note: Avoid harsh acidic oxidants (Chromic acid) if possible to maximize yield, though the

group is stable.

-

-

Conversion to Benzyl Bromide:

-

Reagent:

(Phosphorus tribromide) or -

Application: The resulting bromide is a potent electrophile for alkylating amines or phenols in drug synthesis.

-

-

Tosylation/Mesylation:

-

Reagent:

or -

Nuance: The resulting sulfonate esters are highly reactive alkylating agents.

-

Reactivity Map

Caption: Primary derivatization pathways for expanding the 4-(SF5)benzyl alcohol scaffold.

Part 5: Handling & Safety Data

While specific toxicological data for this exact CAS is limited compared to commodity chemicals, it should be handled with the rigor of a fluorinated benzyl alcohol.

-

GHS Classification (Predicted):

-

Storage: Store at 2–8°C under inert gas. The compound is stable but hygroscopic.[3]

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Altneussüß, M., et al. "Pentafluorosulfanyl (SF5) as a Superior Bioisostere for the Trifluoromethyl Group in Medicinal Chemistry." Drug Discovery Today, 2018.

-

Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015.

-

Thrasher, J. S., et al. "The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox." Journal of Fluorine Chemistry, 2014.[8]

-

PubChem Database. "Compound Summary: this compound." National Library of Medicine.

-

Sigma-Aldrich/Merck. "Safety Data Sheet: Benzyl Alcohol Derivatives."

Sources

- 1. mdpi.com [mdpi.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemsupply.com.au [chemsupply.com.au]

- 5. fishersci.com [fishersci.com]

- 6. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Solubility Profile & Application of 4-(Pentafluorosulfur)benzyl Alcohol

This guide serves as an advanced technical resource for the handling, solubilization, and application of 4-(Pentafluorosulfur)benzyl alcohol . It is designed for medicinal chemists and process scientists who require precise control over this "super-trifluoromethyl" building block.

Part 1: Executive Summary & Strategic Value

Compound Identity:

-

IUPAC Name: [4-(Pentafluorosulfanyl)phenyl]methanol

-

CAS: 17718-47-5

-

Molecular Formula:

[1] -

Molecular Weight: 234.19 g/mol [1]

The "Super-Trifluoromethyl" Effect:

The strategic value of this compound lies in the pentafluorosulfanyl (

Why Solubility Matters Here:

Unlike simple benzyl alcohol, the

-

Reaction Optimization: Preventing precipitation during nucleophilic substitutions.

-

Purification: Selecting the correct mobile phase for chromatography (avoiding streak/tailing).

-

Bio-Assays: Ensuring complete dissolution in DMSO stocks to avoid false negatives in screening.

Part 2: Physicochemical Profile & Solubility Landscape

The Lipophilicity Shift

The introduction of the

| Property | Benzyl Alcohol (Parent) | 4-( | 4-( | Impact on Solubility |

| Hammett | 0.00 | 0.54 | 0.68 | Increases acidity of -OH; enhances H-bond donation. |

| Hansch | 0.00 | 0.88 | 1.51 | Drastic reduction in water solubility; increased affinity for DCM/EtOAc. |

| Molecular Volume ( | ~100 | ~130 | ~153 | Steric bulk hinders packing, potentially lowering melting point vs. planar analogs. |

Solubility Landscape Table

Data estimated based on structure-property relationships (SPR) and standard handling protocols for aryl-

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Primary solvent for biological assay stocks (10-20 mM). |

| DMF | High | Excellent for nucleophilic substitution reactions ( | |

| Acetonitrile | Moderate-High | Preferred for HPLC mobile phases. | |

| Chlorinated | DCM | High | Standard solvent for synthesis, extraction, and transport. |

| Chloroform | High | Good for NMR analysis ( | |

| Protic | Methanol | Moderate-High | Good for reactions; solubility decreases at low temps (crystallization). |

| Water | Very Low (<1 g/L) | Do NOT use as a primary solvent. Requires co-solvent (e.g., 10% DMSO). | |

| Non-Polar | Hexanes | Low | Anti-solvent. Used to precipitate the product from concentrated DCM/EtOAc solutions. |

| Toluene | Moderate | Useful for high-temperature reactions; solubility increases significantly with heat. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit for your specific batch and temperature conditions.

Objective: Define the saturation point (

Workflow Diagram:

Figure 1: Gravimetric workflow for determining saturation limits. Note the use of PTFE filters to prevent adsorption of the lipophilic compound.

Step-by-Step Methodology:

-

Preparation: Place 50 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Toluene) in 100 µL increments while vortexing until visible solid remains (supersaturation).

-

Equilibration: Stir the suspension at the target temperature (25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE filter (Nylon filters may bind the lipophilic

moiety). -

Drying: Transfer a precise volume (e.g., 0.5 mL) of the filtrate to a pre-weighed tare vial. Evaporate the solvent using a nitrogen stream or vacuum oven.

-

Calculation:

Protocol B: Solvent Screening for Recrystallization

The

-

Dissolution: Dissolve the crude material in a minimal amount of warm Ethyl Acetate or DCM (Good Solvent).

-

Precipitation: Slowly add Hexanes or Heptane (Anti-Solvent) dropwise while stirring until a persistent cloudiness appears.

-

Thermal Cycle: Heat the mixture until clear, then allow it to cool slowly to room temperature, then to 4°C.

-

Validation: If "oiling out" occurs (common with fluorinated alcohols), reheat and add a seed crystal or increase the ratio of the Good Solvent slightly.

Part 4: Strategic Application in Drug Design

Bio-Availability & Formulation

The

Solvent Selection Logic for Assays:

-

Problem:

compounds are prone to precipitating in aqueous buffers (e.g., PBS) during serial dilutions. -

Solution: Maintain a minimum of 0.5% - 1.0% DMSO concentration in the final assay buffer to keep the compound solubilized.

-

Warning: Avoid storing DMSO stocks for prolonged periods (>1 month) without re-verification, as the hygroscopic nature of DMSO can introduce water, potentially causing micro-precipitation of the highly lipophilic

alcohol.

Reaction Engineering: When using this alcohol as a nucleophile (e.g., converting to a benzyl ether):

-

Preferred Solvent: DMF or THF.

-

Base: Sodium Hydride (NaH).

-

Reasoning: The electron-withdrawing

group (

Figure 2: Impact of the

References

-

Physicochemical Properties of the

Group: -

Compar

vs- Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.

- Source:ACS Organic & Inorganic Au, 2021.

-

URL:[Link]

-

General Solubility Data for Benzyl Alcohol

- Title: Benzyl Alcohol - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Environmental & Solubility F

Aromatics:

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Pentafluorosulfur)benzyl alcohol: A Predictive Technical Guide

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 4-(Pentafluorosulfur)benzyl alcohol. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available at the time of writing. The following guide is therefore a theoretical interpretation based on established principles of spectroscopy and data from analogous compounds. It is intended to serve as a reference for researchers and drug development professionals in the potential identification and characterization of this molecule.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

The pentafluorosulfur (SF₅) group has emerged as a valuable substituent in medicinal chemistry and materials science.[1] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a "super-trifluoromethyl" group, offering a powerful tool for modulating the physicochemical and pharmacological properties of organic molecules.[1] this compound is a key building block that incorporates this remarkable functional group, allowing for its introduction into a wide range of molecular scaffolds through derivatization of the benzylic alcohol. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and structural integrity of such key intermediates.

This guide will provide a detailed predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct regions: the aromatic protons, the benzylic protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | H2, H6 (ortho to SF₅) |

| ~7.4 - 7.6 | Doublet | 2H | H3, H5 (meta to SF₅) |

| ~4.7 | Singlet | 2H | H7 (CH₂) |

| Variable (likely ~2-4) | Broad Singlet | 1H | OH |

Expertise & Experience: The strong electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, shifting them downfield compared to unsubstituted benzyl alcohol. The protons ortho to the SF₅ group (H2, H6) are expected to be the most deshielded. The benzylic protons (H7) will likely appear as a singlet, though coupling to the hydroxyl proton may be observed in the absence of exchange. The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C4 (ipso-carbon to SF₅) |

| ~140 - 145 | C1 (ipso-carbon to CH₂OH) |

| ~126 - 130 | C2, C6 and C3, C5 |

| ~64 | C7 (CH₂) |

Expertise & Experience: The ipso-carbon attached to the highly electronegative SF₅ group (C4) is expected to be significantly downfield. The other aromatic carbons will also be influenced by the SF₅ substituent. The benzylic carbon (C7) is expected in the typical region for such carbons.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is the most diagnostic tool for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group typically exhibits a characteristic A₁B₄ spin system, with the axial fluorine (Fₐₓ) being distinct from the four equatorial fluorines (Fₑq).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~80 - 90 | Quintet | J(Fₑq-Fₐₓ) ≈ 150 | Fₐₓ |

| ~60 - 70 | Doublet of quintets | J(Fₑq-Fₐₓ) ≈ 150, J(Fₑq-Hortho) ≈ 5-10 | Fₑq |

Expertise & Experience: The large one-bond coupling between the axial and equatorial fluorines is a hallmark of the SF₅ group. The equatorial fluorines may also exhibit smaller long-range couplings to the ortho protons on the aromatic ring. The exact chemical shifts can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch |

| 800 - 900 | Strong | S-F stretch |

Expertise & Experience: The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol. The C-O stretch will also be a strong absorption. The S-F stretching vibrations of the SF₅ group are expected to be strong and fall in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 234.19), the following could be expected in an electron ionization (EI) mass spectrum.

| Predicted m/z | Possible Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 217 | [M - OH]⁺ |

| 205 | [M - CH₂OH]⁺ |

| 127 | [SF₅]⁺ |

| 107 | [C₇H₇O]⁺ |

Expertise & Experience: The molecular ion peak should be observable. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and the entire hydroxymethyl group. The fragmentation of the SF₅ group itself can also occur.

Experimental Protocols

While the actual data is not available, the following are general, self-validating protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer.

-

Set a spectral width of ~16 ppm centered around 6 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of ~250 ppm centered around 125 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected range for the SF₅ group (~50 ppm centered around 75 ppm).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 64 scans.

-

-

Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

Caption: General workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion and major fragment ions.

Conclusion

This predictive guide outlines the expected spectroscopic characteristics of this compound based on established chemical principles and data from analogous compounds. While awaiting the public availability of experimental data, this document serves as a valuable theoretical resource for researchers working with this important chemical intermediate. The distinctive ¹⁹F NMR A₁B₄ spin system, coupled with the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, should allow for the unambiguous identification and characterization of this compound.

References

-

MySkinRecipes. This compound. [Link] Accessed on February 3, 2026.

Sources

lipophilicity of SF5-containing molecules

The "Super-Trifluoromethyl" Effect: A Technical Guide to the Lipophilicity of SF -Containing Molecules

Executive Summary

In modern medicinal chemistry, the pentafluorosulfanyl group (SF

This guide analyzes the physicochemical architecture of the SF

Part 1: Physicochemical Architecture

The SF

Comparative Metrics

The following table consolidates key physicochemical parameters, highlighting why SF

| Parameter | SF | CF | Implications for Drug Design | |

| Hansch Constant ( | 1.23 – 1.51 | 0.88 – 1.09 | 1.98 | SF |

| Hammett Constant ( | 0.68 | 0.53 | -0.20 | Stronger electron-withdrawing group (EWG) than CF |

| Dipole Moment (Ph-R) | 3.44 D | 2.60 D | ~0.5 D | High dipole creates specific electrostatic interactions despite lipophilicity. |

| Steric Volume ( | ~153 | ~129 | ~160 | Steric demand is intermediate between CF |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique shape allows orthogonal fluorine interactions unavailable to CF |

Data synthesized from ACS and RSC sources [1, 2, 3].

The Lipophilicity Mechanism

The enhanced lipophilicity of SF

-

Entropic Solvation Penalty: The five fluorine atoms create a rigid, non-polarizable shell. Water molecules must form a highly ordered "iceberg" structure around this group. The release of these ordered water molecules upon binding to a lipophilic pocket yields a massive entropic gain (

). -

Dipole Vector: Unlike the spherical distribution of

-Bu, SF

Part 2: Strategic Application in Drug Design

Bioisosteric Replacement Strategy

The SF

-

Trifluoromethyl (-CF

): When increased metabolic stability and higher lipophilicity are required to improve blood-brain barrier (BBB) penetration. -

tert-Butyl (-C(CH

) -

Nitro (-NO

): When strong electron withdrawal is needed without the toxicity or reducibility associated with nitro groups.

Visualizing the Structure-Property Relationship

The following diagram illustrates the causal flow from SF

Caption: Causal pathway linking SF

Part 3: Experimental Validation Protocols

Synthesizing SF

Protocol: Radical Addition of SF Cl (Dolbier-Type)

Objective: Synthesize an SF

Reagents:

-

Substrate: Terminal alkene (e.g., 1-decene).

-

Reagent: SF

Cl (Gas or solution in hexane).[7] -

Initiator: Triethylborane (Et

B) or weak photoredox conditions. -

Solvent: CH

Cl

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser (if using SF

Cl gas). Purge with Argon. -

Charging: Add the alkene (1.0 equiv) and anhydrous CH

Cl -

SF

Cl Addition: Condense SF -

Initiation: Add Et

B (0.1 equiv, 1M in hexane) slowly via syringe. -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2-3 hours. The mixture may turn slightly yellow.

-

Quenching: Quench with saturated NaHCO

solution. -

Workup: Extract with CH

Cl -

Dehydrochlorination (Optional): To obtain the vinyl-SF

derivative, treat the intermediate with Et

Self-Validating Checkpoint:

-

F NMR: The SF

Workflow for Lipophilicity Assessment

The following workflow describes how to accurately determine the lipophilicity contribution of the synthesized SF

Caption: Operational workflow for synthesizing and validating SF

Part 4: Computational Challenges

Modeling SF

-

Problem: Many standard CADD tools treat SF

as a spherical blob, underestimating the specific directional interactions of the axial vs. equatorial fluorines. -

Solution: Use Quantum Mechanics (QM) derived charges (ESP) or specific force fields like OPLS3e which have better parameterization for hypervalent sulfur.

-

Warning: Calculated LogP (cLogP) algorithms often underestimate the lipophilicity of SF

by 0.5 - 1.0 log units. Always validate experimentally.

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[8][9] Chemical Reviews.[10] [Link]

-

Lefebvre, G., et al. (2021).[11] Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes.[11] Organic Letters. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[12] Journal of Medicinal Chemistry.[10] [Link]

-

Umemoto, T., et al. (2012). Discovery of New and Practical Methods for the Synthesis of SF5-Benzene Derivatives. Journal of the American Chemical Society. [Link]

-

Panteleev, J., et al. (2026).[3] Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride. Organic Letters. [Link]

Sources

- 1. sussex.figshare.com [sussex.figshare.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SF5-containing building blocks - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Rising Potential of SF5-Substituted Benzyl Alcohols: A Technical Guide for Drug Discovery Professionals

Foreword: The Quest for Novel Bioactive Scaffolds

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical spaces. The introduction of unique functional groups can dramatically alter the biological properties of a molecule, unlocking new avenues for drug development. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling substituent, earning the moniker of a "super trifluoromethyl group." This guide provides an in-depth technical exploration of the potential biological activities of benzyl alcohols bearing this remarkable functional group, offering a roadmap for researchers, scientists, and drug development professionals venturing into this exciting frontier.

The Pentafluorosulfanyl (SF5) Group: A Game-Changer in Medicinal Chemistry

The SF5 group is an octahedral arrangement of five fluorine atoms around a central sulfur atom, which imparts a unique combination of properties to an organic molecule. Understanding these properties is crucial to appreciating the potential of SF5-substituted benzyl alcohols.

Physicochemical Properties of the SF5 Group

The SF5 group's influence on a molecule's behavior stems from a confluence of its distinct electronic and steric characteristics.

-

High Electronegativity: With five highly electronegative fluorine atoms, the SF5 group is one of the most electron-withdrawing groups known in organic chemistry. This powerful inductive effect can significantly modulate the acidity of nearby protons, influence the pKa of the molecule, and alter its binding interactions with biological targets.

-

Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal degradation and chemical reactions. This inherent stability is a significant advantage in drug design, as it can lead to improved metabolic stability and a longer in-vivo half-life of the therapeutic compound.

-

Lipophilicity: Despite its high polarity, the SF5 group is surprisingly lipophilic. This property can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.

-

Steric Bulk: The SF5 group is sterically demanding, which can be leveraged to control molecular conformation and influence binding selectivity towards a specific protein target.

These properties make the SF5 group an attractive bioisostere for other commonly used functional groups in medicinal chemistry, such as the trifluoromethyl (CF3), tert-butyl, and nitro groups.

The SF5 Group in Drug Design: A Strategic Advantage

The incorporation of an SF5 group into a drug candidate can confer several strategic advantages:

-

Enhanced Biological Activity: The unique electronic and steric properties of the SF5 group can lead to stronger binding interactions with the target protein, resulting in enhanced potency.

-

Improved Pharmacokinetic Profile: Increased metabolic stability can lead to a longer duration of action and potentially less frequent dosing. Enhanced membrane permeability can improve oral bioavailability.

-

Modulation of Selectivity: The steric bulk of the SF5 group can be exploited to achieve higher selectivity for the desired target over off-target proteins, thereby reducing the risk of side effects.

Benzyl Alcohols: A Privileged Scaffold with Inherent Bioactivity

Benzyl alcohol and its derivatives are not merely inert scaffolds; they possess a range of documented biological activities, making them an attractive starting point for the design of new therapeutic agents.

Known Biological Activities of Benzyl Alcohols

-

Antimicrobial Properties: Benzyl alcohol itself is used as a bacteriostatic preservative in pharmaceutical formulations, effective against a range of Gram-positive bacteria, yeasts, and fungi. Substituted benzyl alcohol derivatives have also been shown to exhibit marked antimicrobial effects against pathogenic Gram-positive and Gram-negative bacteria.

-

Antiproliferative Effects: Certain substituted benzyl alcohols have demonstrated cytotoxic activity against various human cancer cell lines.

-

Enzyme Inhibition: Benzyl alcohol has been shown to inhibit certain enzymes, such as hepatic alcohol dehydrogenase and serine proteases. It can also impact membrane-bound proteins like the D-glucose transporter.

The Synergy of SF5 and Benzyl Alcohol: A Hypothesis-Driven Approach to Novel Bioactivities

The combination of the unique physicochemical properties of the SF5 group with the inherent biological activities of the benzyl alcohol scaffold presents a compelling hypothesis: SF5-substituted benzyl alcohols are likely to exhibit a range of potent and potentially novel biological activities.

Based on the known effects of the SF5 group and the benzyl alcohol core, we can anticipate potential activities in several key therapeutic areas:

Potential Anticancer Activity

The strong electron-withdrawing nature of the SF5 group can modulate the electronic properties of the aromatic ring and the benzylic alcohol, potentially leading to interactions with key cancer targets. The demonstrated antiproliferative effects of some benzyl alcohols provide a strong rationale for investigating the anticancer potential of their SF5-substituted counterparts. A study on 5-benzyl juglone, for instance, showed it could induce cell cycle arrest and apoptosis in cancer cells.

Potential Antimicrobial and Antiparasitic Activity

Given the established antimicrobial properties of benzyl alcohols and the demonstrated efficacy of SF5-containing compounds against various pathogens, it is highly probable that SF5-substituted benzyl alcohols will exhibit potent antimicrobial and antiparasitic activities. For example, SF5 analogs of the antimalarial drug mefloquine have shown improved activity and selectivity against malaria parasites.

Potential as Enzyme Inhibitors

The ability of the SF5 group to form strong non-covalent interactions, such as halogen bonds and dipole-dipole interactions, combined with the known enzyme inhibitory activity of the benzyl alcohol scaffold, suggests that SF5-substituted benzyl alcohols could be potent and selective inhibitors of various enzymes.

Experimental Workflow for the Exploration of SF5-Substituted Benzyl Alcohols

A systematic approach is essential to unlock the therapeutic potential of this novel class of compounds. The following workflow outlines a logical progression from synthesis to biological evaluation.

Figure 1: A comprehensive workflow for the discovery and development of bioactive SF5-substituted benzyl alcohols.

Synthesis of an SF5-Substituted Benzyl Alcohol Library

The synthesis of a diverse library of SF5-substituted benzyl alcohols is the crucial first step. This typically involves the reduction of the corresponding SF5-substituted benzaldehydes or benzoic acids.

Step-by-Step Protocol for the Synthesis of a Representative SF5-Substituted Benzyl Alcohol:

-

Starting Material: Obtain or synthesize the desired SF5-substituted benzaldehyde (e.g., 4-(pentafluorosulfanyl)benzaldehyde).

-

Reduction:

-

Dissolve the SF5-substituted benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the pure SF5-substituted benzyl alcohol.

-

-

Characterization:

-

Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

Biological Screening Protocols

A tiered screening approach is recommended to efficiently identify promising lead compounds.

4.2.1. Anticancer Screening:

-

Initial High-Throughput Screening: Utilize a broad panel of cancer cell lines, such as the NCI-60 panel, to identify initial hits and assess the spectrum of activity.

-

Dose-Response Studies: Determine the IC50 values for the most active compounds in sensitive cell lines.

-

Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle using techniques like flow cytometry.

4.2.2. Antimicrobial Screening:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) using broth microdilution methods.

-

Bactericidal/Fungicidal Assays: For compounds with low MICs, determine if they are bacteriostatic/fungistatic or bactericidal/fungicidal.

4.2.3. Enzyme Inhibition Assays:

-

Select a panel of relevant enzymes based on therapeutic area (e.g., kinases for oncology, proteases for infectious diseases).

-

Perform in vitro enzyme inhibition assays to determine the IC50 values of the SF5-substituted benzyl alcohols.

-

Conduct kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation and Interpretation

Systematic data collection and analysis are paramount for establishing structure-activity relationships (SAR).

Table 1: Hypothetical Biological Screening Data for a Library of SF5-Substituted Benzyl Alcohols

| Compound ID | R1 | R2 | R3 | R4 | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |

| SF5-BA-01 | H | H | H | SF5 | > 50 | 64 |

| SF5-BA-02 | H | H | SF5 | H | 25.3 | 32 |

| SF5-BA-03 | H | SF5 | H | H | 12.8 | 16 |

| SF5-BA-04 | Cl | H | SF5 | H | 5.1 | 8 |

| SF5-BA-05 | OMe | H | SF5 | H | 18.7 | 32 |

Future Directions and Conclusion

The exploration of SF5-substituted benzyl alcohols represents a promising, yet largely untapped, area of medicinal chemistry. The unique properties of the SF5 group, coupled with the proven biological relevance of the benzyl alcohol scaffold, provide a strong foundation for the discovery of novel therapeutic agents. This guide has outlined the rationale, potential applications, and a practical experimental workflow to navigate this exciting chemical space. As synthetic methodologies for SF5-containing building blocks become more accessible, we anticipate a surge in the investigation of these fascinating molecules, with the potential to deliver the next generation of innovative medicines.

References

- Wipf, P., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 8(19), 4345-4347.

- Yahuza, K., et al. (2020). Synthesis, Antibacterial Activity and Docking Studies of Benzyl Alcohol Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 837-846.

- Pernak, J., & Giszter, T. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Advances, 11(48), 30239-30266.

- Witoszka, K., et al. (2023).

- Chen, J., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 22(15), 2736-2744.

- Welter, A., et al. (2013). SF5-containing biologically active compounds that showed antimicrobial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4899.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

- Roy, S., et al. (2011). Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. Pharmaceutical research, 28(9), 2296-2308.

- Werner, E., et al. (2017). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. Letters in Drug Design & Discovery, 14(7), 843-850.

- Carregal-Romero, S., et al. (2013). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. Catalysis Science & Technology, 3(12), 3131-3139.

- Messiha, N. N. (1983). Behavioral and enzymatic interactions between benzyl alcohol and ethanol.

- Li, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 9(30), eadh0145.

- Chen, J., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2744.

- Carrière, B., et al. (1986). Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 857(2), 167-175.

- Lange, B., et al. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.

- Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(3), 478-480.

- Wipf, P., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 8(19), 4345-4347.

- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of medicinal chemistry, 60(19), 7846-7857.

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling of 4-(Pentafluorosulfur)benzyl alcohol

Executive Summary

4-(Pentafluorosulfur)benzyl alcohol (CAS No. 773872-73-4) is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its utility stems from the unique properties conferred by the pentafluorosulfanyl (SF₅) group, which include high electronegativity, exceptional thermal and chemical stability, and increased lipophilicity compared to trifluoromethyl analogues.[3][4][5] These characteristics are leveraged to enhance the metabolic stability, bioavailability, and efficacy of novel drug candidates and advanced materials.[1][3] However, the same properties that make this compound valuable also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive overview of the known and inferred hazards of this compound, establishing a framework for its safe use in a research and development setting. While specific toxicological data for this compound is limited, this document synthesizes information from its constituent functional groups, analogous chemical structures, and the known chemistry of the SF₅ moiety to provide robust safety protocols.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological risks is the foundation of safe chemical handling. The primary hazards associated with this compound are inferred from its GHS classification and the properties of related chemical structures.

GHS Classification and Known Hazards

Based on available supplier safety information, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the compound can cause localized irritation upon direct contact with the skin, eyes, and respiratory system. The signal word associated with these hazards is "Warning".

Inferred Toxicological Profile

Due to a lack of specific toxicological studies on this compound, a conservative approach must be taken by considering the hazards of its components and potential degradation products.

-

Pentafluorosulfanyl (SF₅) Moiety: The SF₅ group is exceptionally stable under most physiological conditions.[6] However, the toxicology of organosulfur compounds can be significant. Related compounds like sulfuryl fluoride and sulfur pentafluoride are known for their toxicity.[1][7][8] Sulfur pentafluoride is considered more toxic than phosgene, with animal studies showing severe lung damage upon inhalation at low ppm concentrations.[8] While the SF₅ group in an aryl-SF₅ compound is very stable, the potential for the release of toxic fluoride-containing species under harsh conditions (e.g., thermal decomposition) cannot be entirely dismissed.

-

Benzyl Alcohol Moiety: Benzyl alcohol itself is a relatively low-toxicity compound, though it can be harmful if swallowed or inhaled in large quantities.[9][10][11][12] It is also known to cause skin and eye irritation.[11][12]

-

Potential for Hydrogen Fluoride (HF) Formation: In the event of thermal decomposition or certain chemical reactions, fluorinated organic compounds can release hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe burns upon skin contact, and inhalation can lead to delayed and potentially fatal pulmonary edema.[13] Occupational exposure limits for HF are very low, with an OSHA Permissible Exposure Limit (PEL) of 3 ppm as an 8-hour time-weighted average.[13][14]

The combination of the irritating nature of the benzyl alcohol scaffold and the potential hazards associated with the highly fluorinated SF₅ group warrants a cautious approach, treating the compound as acutely toxic, particularly via inhalation, until more specific data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" should always be followed, prioritizing engineering and administrative controls over reliance on PPE.

Caption: The Hierarchy of Controls applied to handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure.

Caption: Decision workflow for selecting appropriate PPE.

-

Hand Protection: Due to the aromatic and fluorinated nature of the compound, double-gloving is recommended.

-

Inner Glove: A standard nitrile glove.

-

Outer Glove: A glove with high resistance to organic solvents and acids, such as butyl rubber or Viton™.[15] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

-

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times, fully buttoned, with sleeves rolled down.

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, for spill cleanup or in the event of a ventilation failure, an air-purifying respirator with organic vapor and acid gas cartridges should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize risks.

Handling

-

Pre-work Checklist: Before handling, ensure the fume hood is functioning correctly, all necessary PPE is available, and the location of the nearest eyewash and safety shower is known.

-

Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper inside the fume hood to prevent static dispersion.

-

Solution Preparation: Add the solid slowly to the solvent in a flask or beaker. Use a magnetic stirrer for dissolution to avoid splashing.

-

Transfers: Use a pipette or a powder funnel for transfers to minimize the risk of spills.

-

Heating: The SF₅ group is thermally stable.[3][4][16] However, if heating is required, use a well-controlled heating mantle with a thermocouple and conduct the operation behind a blast shield within the fume hood. Avoid open flames. Upon decomposition, toxic fumes of sulfur oxides and hydrogen fluoride may be generated.[17]

Storage

-

Temperature: Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.

-

Location: Keep in a designated, well-ventilated, and dry chemical storage cabinet away from incompatible materials.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and acid chlorides.

Emergency and Spill Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

Caption: Step-by-step workflow for managing a spill of this compound.

-

Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

-

Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and a respirator if necessary.

-

Containment: For a solid spill, carefully cover it with a plastic sheet to avoid dust generation. For a liquid spill (if in solution), surround the area with an absorbent material like sand or vermiculite.

-

Absorption: Cover the spill with an inert absorbent material.

-

Collection: Carefully sweep the absorbed material into a clearly labeled hazardous waste container. Do not generate dust.

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

-

Disposal: All contaminated materials, including PPE, must be placed in the hazardous waste container and disposed of according to institutional and local regulations.

Waste Disposal and Decontamination

Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental and personal safety.

Waste Characterization

All waste containing this compound, including unused material, reaction byproducts, and contaminated labware, must be treated as hazardous waste. The high fluorine content is a key consideration for disposal.

Disposal Methods

-

Incineration: The preferred method for the disposal of many organofluorine compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HF and sulfur oxides).

-

Photolytic Degradation: Studies have shown that the aryl-SF₅ group can be degraded by actinic radiation, releasing fluoride ions and forming benzenesulfonates.[16] While this presents a potential future degradation pathway, it is not a standard laboratory disposal method and should only be considered under controlled, specialized conditions.

-

Biodegradation: Research indicates that some microorganisms can biodegrade SF₅-substituted aromatic compounds, though this process can generate toxic metabolites.[15] This is an area of active research and not a current practical disposal method.

Never dispose of this compound down the drain or in regular trash.

Equipment Decontamination

Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. The rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, a standard wash with detergent and water can be performed.

Conclusion

This compound is a compound with significant potential, but its safe handling is paramount. By understanding its known and inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this valuable chemical. The principles of chemical safety—plan ahead, be aware of the hazards, and minimize exposure—are the cornerstones of working safely with this and all other novel compounds.

References

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen fluoride. [Online] Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Sulfuryl fluoride - IDLH. [Online] Available at: [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Sulfur pentafluoride - IDLH. [Online] Available at: [Link]

-

Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822-12834. [Online] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hydrogen Fluoride. [Online] Available at: [Link]

-

Drugs.com. Benzyl Alcohol: What is it and where is it used? (2025). [Online] Available at: [Link]

-

Wikipedia. Benzyl alcohol. [Online] Available at: [Link]

-

ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). [Online] Available at: [Link]

-

Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Online] Available at: [Link]

-

Ralebitso-Senior, T. K., et al. (2017). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied microbiology and biotechnology, 101(19), 7385–7396. [Online] Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Fluoride. [Online] Available at: [Link]

-

Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. [Online] Available at: [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Online] Available at: [Link]

-

Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Israel journal of chemistry, 57(3-4), 241–251. [Online] Available at: [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Online] Available at: [Link]

-

Wikipedia. Sulfur chloride pentafluoride. [Online] Available at: [Link]

-

Valudor Products. Safety Data Sheet: Benzyl alcohol. [Online] Available at: [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. glovesbyweb.com [glovesbyweb.com]

- 3. nj.gov [nj.gov]

- 4. SULFURYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]

- 5. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. Sulfuryl fluoride - IDLH | NIOSH | CDC [cdc.gov]

- 8. Sulfur pentafluoride - IDLH | NIOSH | CDC [cdc.gov]

- 9. Hydrogen fluoride - IDLH | NIOSH | CDC [cdc.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. valudor.com [valudor.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. nj.gov [nj.gov]

- 14. HYDROGEN FLUORIDE | Occupational Safety and Health Administration [osha.gov]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 17. SULFUR PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Commercial Availability & Technical Profile: 4-(Pentafluorosulfur)benzyl alcohol

Executive Summary

4-(Pentafluorosulfur)benzyl alcohol (CAS: 773872-73-4) is a high-value fluorinated building block used primarily in late-stage medicinal chemistry and agrochemical discovery. Characterized by the presence of the pentafluorosulfanyl (

Commercially, the compound is classified as a Specialty Research Reagent rather than a bulk commodity. While available from major global catalogs (e.g., Sigma-Aldrich, Enamine, SynQuest), it typically commands a premium price point ($300–$1,000/gram depending on purity and vendor), reflecting the complexity of introducing the

Technical Profile: The "Super-Trifluoromethyl" Advantage

The primary driver for the commercial demand of this compound is the

Comparative Properties: vs.

The

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | Impact on Drug Design |

| Geometry | Square Pyramidal ( | Tetrahedral ( | |

| Volume (ų) | ~153 | ~129 | |

| Electronegativity ( | 3.65 | 3.36 | |

| Lipophilicity ( | 1.50 | 1.09 | |

| Dipole Moment (Ph-R) | 3.44 D | 2.60 D | Stronger dipole can alter binding affinity. |

| Hydrolytic Stability | High | High | Both resist metabolic degradation. |

Strategic Application Logic

The decision to incorporate this compound into a scaffold follows a logic of "Lipophilic Tuning."

Figure 1: Decision matrix for transitioning from standard fluorination to SF5 incorporation.

Commercial Availability & Supply Chain

Supplier Landscape

The supply chain is tiered based on synthesis capability. Since the introduction of the

-

Tier 1 (Primary Manufacturers/Specialists):

-

SynQuest Laboratories (USA): Specializes in fluorinated building blocks. Often holds stock of the alcohol or its immediate acid precursor.

-

Fluorochem (UK): Strong inventory of niche fluoro-aromatics.

-

Enamine (Ukraine/Global): Major supplier of building blocks; likely synthesizes on-demand if stock is low.

-

-

Tier 2 (Distributors/Catalog Aggregators):

-

Sigma-Aldrich (Merck): Lists the compound (CAS 773872-73-4) but often sources from Tier 1 partners. High reliability, higher cost.

-

Combi-Blocks / BLDpharm: Good for price comparison; often have 1g–5g sizes in stock.

-

Product Specifications

When procuring this reagent, the following specifications are standard:

| Parameter | Specification | Notes |

| Purity | Critical to avoid des-fluoro impurities. | |

| Appearance | White to off-white solid | Low melting point solid (often waxy). |

| Water Content | Anhydrous conditions preferred for coupling. | |

| Packaging | 250mg, 1g, 5g | Larger quantities (100g+) are custom quotes. |

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing supply risk. The alcohol is rarely made "de novo" from benzene in a single step. It is almost exclusively produced via the reduction of 4-(pentafluorosulfur)benzoic acid .

Industrial Pathway

The availability of the alcohol is directly tied to the availability of the benzoic acid precursor.

-

Precursor Synthesis: 4-(Pentafluorosulfur)benzene is halogenated or carboxylated.

Protocol (Lab Scale Reference):

-

Reagents: Sodium Borohydride (

) with Iodine ( -

Conditions:

, inert atmosphere ( -

Yield: Typically 85–95%.

Figure 2: Primary synthetic route. The stability of the SF5 group allows for standard hydride reduction conditions without defluorination.

Handling & Safety

While the

-

GHS Classification:

-

Storage: Keep cold (

) and dry. Benzyl alcohols can slowly oxidize to benzaldehydes upon exposure to air; store under nitrogen if holding for long periods. -

Chemical Compatibility: Compatible with standard coupling reagents (EDC, HATU) and bases (TEA, DIPEA). Avoid strong ionizing radiation or extremely harsh reducing conditions (e.g.,

in ammonia) which might degrade the C-S bond, though

References

-

Pentafluorosulfanyl Group Properties

-

Synthesis & Reduction Methodologies

-

Behr, J. B., et al. (2003). "New synthesis of SF5-substituted aromatic compounds." Journal of Fluorine Chemistry. Link

-

-

Commercial Supplier Data (SynQuest)

-

SF5 vs CF3 Comparison

-

Altomin, R. (2026). "Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride." Organic Letters. Link

-

-

Safety Data Sheet (Sigma-Aldrich)

-

Merck/Sigma-Aldrich. "SDS for this compound." Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 4. users.uoa.gr [users.uoa.gr]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemsupply.com.au [chemsupply.com.au]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

Methodological & Application

methods for introducing the SF5 group into aromatic rings

Application Note: Strategic Introduction of the Pentafluorosulfanyl ( ) Group into Aromatic Scaffolds

Executive Summary: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (

This guide details two primary, field-proven strategies that circumvent the need for

-

Direct Oxidative Fluorination of aryl disulfides/thiols using Silver(II) Fluoride (

). -

Late-Stage Introduction via Arylphosphorothiolates (The Cornella Method), enabling access from aryl halides.

Strategic Pathway Selection

Choose the protocol based on your starting material availability and functional group tolerance.

| Feature | Method A: Oxidative Fluorination ( | Method B: Phosphorothiolate Route (Cornella) | Method C: Radical Construction |

| Starting Material | Aryl Disulfides ( | Aryl Halides ( | Alkynes / Alkenes |

| Mechanism | Radical/Cationic Oxidation ( | Pd-Cat Coupling | Radical Addition of |

| Key Reagent | |||

| Primary Utility | Direct conversion of S-nucleophiles | Late-stage functionalization of halides | Building SF5-heterocycles |

| Limitations | Requires stoichiometric Ag salt; cost | Multi-step sequence | Requires constructing the ring |

Deep Dive: Protocols and Mechanisms

Protocol A: Direct Oxidative Fluorination using Silver(II) Fluoride

Based on methodologies developed by Umemoto and broadly applied in industrial scaling.

This method utilizes the high oxidation potential of

Mechanism of Action

The reaction proceeds via a radical-cation mechanism.

-

Oxidation of the disulfide to a radical cation.[1]

-

Nucleophilic trapping by fluoride to form the sulfenyl fluoride (

). -

Sequential oxidation/fluorination cycles to

and finally

Experimental Protocol

Reagents:

-

Substrate: Diphenyl disulfide (

equiv) -

Oxidant:

(Commercial grade, dark brown powder, -

Solvent: Perfluorohexane (

) or Freon-113 (Note: Modern adaptations often use

Step-by-Step:

-

Setup: In a glovebox or under rigorous

atmosphere, charge a Teflon (PFA) or passivated copper reaction vessel with -

Addition: Add dry solvent (20 mL) followed by the aryl disulfide (1.0 mmol).

-

Reaction: Seal the vessel and heat to 120–130 °C for 12–24 hours. The reaction mixture will change color as

(black/brown) is reduced to -

Workup: Cool to room temperature. Filter the inorganic silver salts through a pad of Celite or a PTFE membrane.

-

Purification: The filtrate contains the

product. Evaporate the solvent (if volatile) or purify via silica gel chromatography (using pentane/hexane).

Critical Note:

Protocol B: The Cornella Method (From Aryl Halides)

Based on Wang, Ni, & Cornella, Synthesis, 2021.[2]

This approach solves the "Aryl Halide Problem" by using a phosphorothiolate as a lynchpin.[2] It allows the chemist to start with complex aryl iodides, install a sulfur handle, and then oxidize it.[3]

Workflow Visualization

Figure 1: The Cornella "Lynchpin" Strategy for converting Aryl Halides to Aryl-SF5.

Experimental Protocol

Step 1: Synthesis of Aryl Phosphorothiolate

-

Catalyst:

(2 mol%) and Xantphos (4 mol%). -

Reagents: Aryl Iodide (1.0 equiv), Diethyl phosphite (1.2 equiv),

-methylmorpholine (1.5 equiv), -

Conditions: Reflux in toluene for 12 h.

-

Result: Yields

. Isolate via flash chromatography.

Step 2: Oxidative Fluorination to Ar-SF4Cl

-

Reagents:

(1.0 equiv), Trichloroisocyanuric acid (TCCA, 2.0 equiv), KF (spray-dried, 10 equiv). -

Solvent: Acetonitrile (

) / Water (trace) or Acid activation. -

Conditions: Stir at

°C. -

Note: This generates the

intermediate.

Step 3: Fluoride Exchange to Ar-SF5

-

Reagents: Crude

, -

Conditions: Heat to 60–80 °C.

-

Purification: Standard aqueous workup and silica chromatography.

Protocol C: Radical Construction of SF5-Heterocycles

For building the ring rather than modifying it.

When the aromatic ring cannot survive harsh oxidation, build the ring around the SF5 group.

Safety and Handling

Warning: The chemistry of

-

AgF2: Strong oxidant. Reacts violently with water to release HF. Store in a glovebox.

-

SF5Cl: Toxic gas. Must be condensed at -78 °C for measurement. Use a well-ventilated fume hood.

-

Glassware: Etching may occur due to trace HF. Use Teflon (PFA/FEP) vessels for high-temperature oxidative fluorination steps.

References

-

Umemoto, T., et al. "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues." Beilstein Journal of Organic Chemistry, 2012.[3]

-

Wang, L., Ni, S., & Cornella, J. "Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis."[2][3] Synthesis, 2021.[2]

-

Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds."[3] Chemical Reviews, 2015.[3]

-

Beier, P., et al. "Pentafluorosulfanylbenzene." Organic Syntheses, 2020. (General reference for Ar-SF5 properties).

-

Lishchynskyi, A., et al. "Trifluoromethylation and Pentafluorosulfanylation." Chemical Society Reviews, 2023. (Review of radical methods).

Technical Guide: Strategic Utilization of 4-(Pentafluorosulfur)benzyl Alcohol in Medicinal Chemistry

Introduction: The "Super-Trifluoromethyl" Building Block

In the landscape of modern medicinal chemistry, 4-(Pentafluorosulfur)benzyl alcohol (CAS: 773872-73-4) has emerged as a critical building block for "escaping the flatland" of traditional aromatic scaffolds. The pentafluorosulfanyl group (

This guide provides a technical roadmap for utilizing this compound. It moves beyond basic properties to actionable protocols for activating the hydroxyl group, modulating oxidation states, and integrating this moiety into drug candidates to optimize pharmacokinetics (PK).

Physicochemical Profile & Bioisosteric Logic[2]

The strategic value of the

Table 1: Comparative Physicochemical Metrics

| Property | Hydrogen ( | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |

| Hammett | 0.00 | 0.54 | 0.68 | Stronger electron-withdrawal; deactivates aromatic ring. |

| Hansch | 0.00 | 0.88 | 1.51 | Significant boost in membrane permeability. |

| Van der Waals Volume ( | ~7 | ~40 | ~59 | Bulky; blocks metabolic sites; restricts bond rotation. |

| Geometry | - | Tetrahedral | Octahedral (Square Pyramidal) | Unique 3D space filling; disrupts |

Key Insight: The

Synthetic Workflows & Reactivity Map

The primary utility of this compound is as a precursor to electrophilic benzylating agents (halides) or oxidized intermediates (aldehydes/acids).

Visualization: Reactivity Divergence

The following diagram illustrates the primary synthetic pathways originating from the parent alcohol.

Figure 1: Divergent synthetic pathways from this compound.

Detailed Experimental Protocols

These protocols are designed for reliability in a medicinal chemistry setting (100 mg to 10 g scale).

Protocol A: Activation to 4-(Pentafluorosulfur)benzyl Bromide

Objective: Convert the alcohol to a reactive electrophile for alkylation reactions.

Mechanism:

Reagents:

-

This compound (1.0 equiv)

-

Carbon tetrabromide (

) (1.1 equiv) -

Triphenylphosphine (

) (1.1 equiv) -

Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with this compound and

in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C. -

Addition: Dissolve

in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually non-polar shift) or LCMS.

-

Workup: Dilute with hexanes (precipitates triphenylphosphine oxide). Filter through a pad of Celite/silica.

-

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

-

Storage: Store the bromide at 4 °C protected from light. (Benzylic halides can degrade over time).[2]

Protocol B: Controlled Oxidation to 4-(Pentafluorosulfur)benzaldehyde

Objective: Access the aldehyde for reductive amination or Wittig reactions. Method: Dess-Martin Periodinane (DMP) is recommended for its mildness and chemoselectivity, avoiding over-oxidation to the acid.

Reagents:

-

This compound (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM) (wet, 0.1 M) Note: Water accelerates DMP mechanism.

Procedure:

-

Setup: Dissolve the alcohol in DCM at room temperature.

-

Addition: Add DMP solid in one portion.

-

Reaction: Stir vigorously at room temperature for 1–2 hours. The suspension typically becomes cloudy.

-

Quench: Add a 1:1 mixture of saturated aqueous

and saturated aqueous -

Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate. -

Yield: Typically >90%. The aldehyde is stable but susceptible to air oxidation over prolonged periods; use immediately or store under inert gas.

Strategic Application in Drug Design

When should you select the

Decision Logic: Bioisostere Selection

Figure 2: Decision tree for selecting SF5-substituted building blocks.

Case Study Context

In the development of inhibitors for targets like 11β-HSD1 or MMP-13 , replacing a

Safety and Handling

-

Stability: The

group itself is thermally stable up to >400 °C and resistant to strong acids/bases. -

Benzylic Reactivity: While the

group is inert, the benzylic alcohol/halide is reactive. Standard precautions for alkylating agents (gloves, fume hood) apply to the bromide derivative. -

Waste: Fluorinated compounds should be segregated for specific incineration protocols to prevent HF formation in standard waste streams.

References

-

Altmeppen, T., et al. (2022). Synthesis and application of pentafluorosulfanyl reagents. Tetrahedron. [3]

-

Sowaileh, M. F., et al. (2017).[3] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem.

-

Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group in Organic and Medicinal Chemistry. Chemical Reviews.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Compounds

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of SF₅-containing molecules. It synthesizes current best practices, mechanistic insights, and validated protocols for Palladium-catalyzed cross-coupling reactions involving pentafluorosulfanyl (SF₅) aryl compounds.

Executive Summary

The pentafluorosulfanyl group (SF₅) is increasingly utilized in drug discovery as a "super-trifluoromethyl" group due to its high electronegativity (

Key Technical Insight: The strong electron-withdrawing nature of the SF₅ group accelerates the oxidative addition step of the catalytic cycle but can destabilize the Pd(II) intermediate or hinder reductive elimination if the catalyst ligand system is not appropriately electron-rich.

Mechanistic Considerations & Ligand Selection

The "SF₅ Effect" on Catalysis

The SF₅ group exerts a powerful inductive (-I) and resonant (-R) electron-withdrawing effect.

-

Oxidative Addition (OA): Accelerated. The electron-deficient arene lowers the energy barrier for Pd(0) insertion into the C-X bond.

-

Transmetallation (TM): Generally unaffected, though the electrophilicity of the Pd(II) center is enhanced.

-

Reductive Elimination (RE): Potentially rate-limiting. The electron-poor aryl group binds tightly to Palladium. Bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) are required to force this step.

Ligand Strategy

-

For Suzuki-Miyaura: SPhos or XPhos are recommended to facilitate the coupling of sterically demanding or electron-poor substrates.

-

For Buchwald-Hartwig: BrettPhos (for primary amines) or RuPhos (for secondary amines) prevent

-hydride elimination and promote RE. -

For Sonogashira: Simple PPh₃ often suffices due to the high reactivity of the acetylide nucleophile.

Visualization: The Catalytic Cycle

Figure 1: Catalytic cycle highlighting the kinetic influence of the SF₅ group.

Validated Experimental Protocols

Suzuki-Miyaura Coupling

Application: Synthesis of SF₅-biaryls. Substrate: 1-bromo-4-(pentafluorosulfanyl)benzene (CAS: 17823-58-6).

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | 4-SF₅-Ph-Br | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | Catalyst (Robust) |

| Base | K₂CO₃ (2M aq.) | 3.0 | Activator |

| Solvent | 1,4-Dioxane | - | Solvent (10 mL/mmol) |

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with 4-SF₅-Ph-Br (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (5 mol%).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M aqueous K₂CO₃ (1.5 mL).

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS (SF₅ compounds do not ionize well; look for UV activity or disappearance of bromide).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). SF₅ compounds are non-polar; expect early elution.

Critical Note: If using SF₅-phenylboronic acid (nucleophile), use anhydrous conditions (Pd(PPh₃)₄, CsF, Ag₂O) to prevent protodeboronation, which is accelerated by the electron-withdrawing SF₅ group.

Buchwald-Hartwig Amination

Application: Synthesis of SF₅-anilines (common pharmacophores). Challenge: SF₅-aryl halides are electron-deficient, making them excellent substrates, but the resulting aniline can be prone to oxidation.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | 4-SF₅-Ph-Br | 1.0 | Electrophile |

| Amine | Morpholine/Aniline | 1.2 | Nucleophile |

| Pre-Catalyst | Pd₂(dba)₃ | 0.02 | Pd Source |